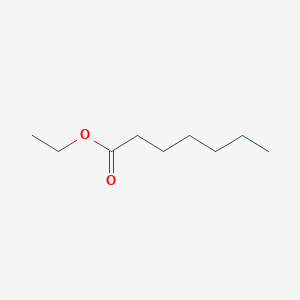

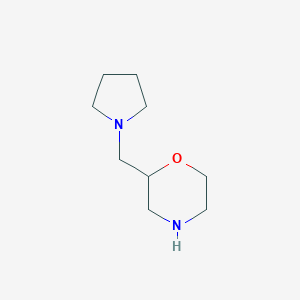

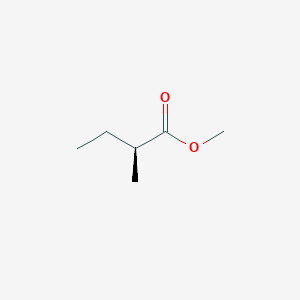

![molecular formula C13H21NO3 B153184 叔丁基 2-氧代-7-氮杂螺[3.5]壬烷-7-羧酸酯 CAS No. 203661-69-2](/img/structure/B153184.png)

叔丁基 2-氧代-7-氮杂螺[3.5]壬烷-7-羧酸酯

描述

The tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound is of interest due to its potential as a building block in the synthesis of biologically active molecules and as a peptidomimetic structure in drug discovery.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been described in several studies. For instance, an efficient synthesis route for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a similar structure, has been developed, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Another study reports the synthesis of a constrained peptidomimetic from pyroglutamic acid, which is a rigid dipeptide mimetic and useful for structure-activity studies in peptide-based drug discovery .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been the subject of various studies. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, showing mirror symmetry and a chair conformation for the hexahydropyrimidine ring . Similarly, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been studied, resulting in a mixture of isomeric condensation products . This demonstrates the reactivity of spirocyclic compounds with active methylene groups and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereoisomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione showed that the crystal structures are stabilized by C-H...O hydrogen bonds, forming chains along specific directions . This highlights the importance of non-covalent interactions in determining the properties and stability of these compounds.

科学研究应用

合成和衍生

叔丁基 2-氧代-7-氮杂螺[3.5]壬烷-7-羧酸酯及其衍生物主要用于合成化学领域。Meyers 等人 (2009) 开发了一种相关化合物叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的高效合成路线,这为进入新化合物提供了便捷的切入点,这些化合物可以进入与哌啶环系统互补的化学空间 (Meyers 等人,2009)。类似地,Moskalenko 和 Boev (2012) 报告了相关化合物叔丁基 3-氧代-1-氧代-8-氮杂螺[4.5]癸烷-8-羧酸酯与 N,N-二甲基甲酰胺二甲缩醛的反应,导致异构缩合产物的形成 (Moskalenko 和 Boev,2012)。

结构和构象分析

类似化合物的结构和构象方面已得到广泛研究。例如,Jakubowska 等人 (2013) 利用核磁共振波谱为相关化合物的绝对构型分配,证明了此类技术在理解这些化合物的分子结构方面的重要性 (Jakubowska 等人,2013)。此外,Moriguchi 等人 (2014) 合成了叔丁基 3-氧代-2-氧代-5-氮杂双环[2.2.2]辛烷-5-羧酸酯,并通过 X 射线衍射分析确定了其结构,揭示了其分子构型的见解 (Moriguchi 等人,2014)。

催化和合成应用

该化合物及其衍生物已应用于各种催化和合成过程。例如,Sukhorukov 等人 (2008) 展示了在催化氢化中使用相关化合物,突出了它们在有机合成中的潜力 (Sukhorukov 等人,2008)。Amirani Poor 等人 (2018) 探索了使用涉及相关化合物的分子间 Ugi 反应合成具有生物活性的化合物 (Amirani Poor 等人,2018)。

肽模拟物中的构象研究

在肽模拟物领域,已经合成并分析了具有类似结构的化合物,以了解其构象性质。Fernandez 等人 (2002) 描述了使用相关螺胺合成二肽的受限替代物的过程,为开发伽马转角/扭曲 II 型 β 转角模拟物做出了贡献 (Fernandez 等人,2002)。

作用机制

Target of Action

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a compound that has been reported to be a GPR119 agonist . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a crucial role in glucose-dependent insulin secretion .

Mode of Action

As a GPR119 agonist, this compound binds to the GPR119 receptor, leading to its activation . The activation of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that enhance insulin secretion .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels . The elevated cAMP levels then activate protein kinase A (PKA), leading to the phosphorylation of various proteins that regulate insulin secretion .

Result of Action

The activation of GPR119 by Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate leads to enhanced insulin secretion, which helps regulate blood glucose levels . This makes it a potential therapeutic agent for the treatment of diabetes and metabolic diseases .

属性

IUPAC Name |

tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMIIXFMGJYGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458399 | |

| Record name | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |

CAS RN |

203661-69-2 | |

| Record name | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

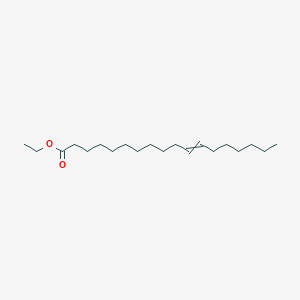

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)

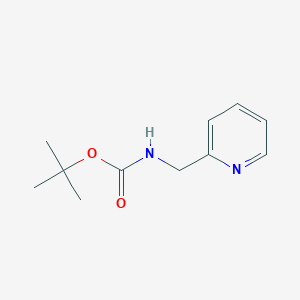

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)

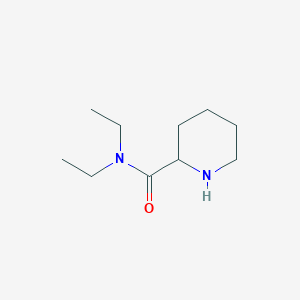

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)